卢美芬特林 3,4-环氧四氢呋喃二聚体(E/Z-混合物)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

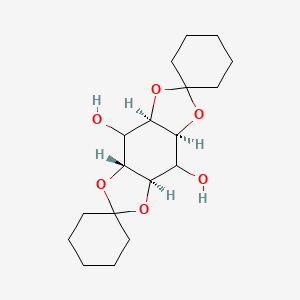

Lumefantrine and its derivatives, including the E/Z-mixture of 3,4-epoxytetrahydrofuranyl dimer, are synthesized through complex chemical processes. The synthesis may involve stereospecific epoxidation mechanisms, as seen in related studies where isotopomeric olefins and epoxides are synthesized and transformed using specific reagents and conditions (Müller & Pfyffer, 1992).

Molecular Structure Analysis

The molecular structure of lumefantrine and its dimers is crucial for understanding its chemical behavior and interactions. Studies on similar compounds show the significance of E/Z isomerization and its impact on the aggregation-induced emission and self-organization of molecules (Wang et al., 2012).

Chemical Reactions and Properties

Lumefantrine's chemical reactions and properties are influenced by its structural characteristics, such as the presence of the epoxytetrahydrofuranyl group. The compound undergoes various chemical reactions, including stereoselective synthesis and isomerization, which are critical for its pharmaceutical applications and effectiveness (Xie & Li, 2019).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, play a vital role in the drug's formulation and bioavailability. Studies on lumefantrine and related compounds highlight the importance of improving physical properties through nanoformulation and solid lipid nanoparticles to enhance oral bioavailability and therapeutic efficacy (Garg et al., 2017).

Chemical Properties Analysis

The chemical properties of lumefantrine, including its interaction with human serum albumin, are crucial for its pharmacokinetics and drug distribution. Binding studies and molecular docking analyses provide insights into lumefantrine's chemical behavior in the human body (Musa et al., 2020).

科学研究应用

改善口服生物利用度

Garg 等人(2017)开发了负载卢美芬特林的二元固体脂质纳米颗粒 (LF-SLN),以提高其较差且可变的口服生物利用度。这是通过使用硬脂酸和辛酸的二元脂质混合物实现的,从而显着提高了卢美芬特林的肠道渗透性和口服生物利用度 (Garg、Bhalala、Tomar 和 Wahajuddin,2017)。

分子印迹聚合物的开发

Silva 等人(2018)专注于创建分子印迹聚合物 (MIP) 以从人血浆中固相萃取 (SPE) 卢美芬特林。这种创新方法成本更低,稳定性更高,改善了药物监测过程 (Silva、Diniz、Pianetti、César、Silva、Freitas、Sousa 和 Fernandes,2018)。

药代动力学影响

Zakaria 和 Badhan(2018)探讨了 CYP2B6 多态性对小儿抗疟疾治疗中埃法韦伦和卢美芬特林相互作用的影响。该研究突出了此类药物-药物相互作用的药代动力学影响,尤其是在多态性受试者中 (Zakaria 和 Badhan,2018)。

溶出度改善研究

Patel 和 Wairkar(2021)通过与依维康 E PO 形成共沉淀来改善卢美芬特林的溶出度。这项研究旨在提高药物溶解度,显示溶出度显着提高 (Patel 和 Wairkar,2021)。

制造工艺优化

Boehm 等人(2007)修改了抗疟疾药物 Coartem 中卢美芬特林的制造工艺,以提高产量和效率 (Boehm、Fuenfschilling、Krieger、Kuesters 和 Struber,2007)。

安全和危害

属性

CAS 编号 |

1795129-61-1 |

|---|---|

产品名称 |

Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer(E/Z-Mixture) |

分子式 |

C₄₄H₂₄Cl₆O₂ |

分子量 |

797.38 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methoxy-5-[(2E)-6-methoxy-3-methyl-6-oxohex-2-en-1-yl]-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-4-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B1146134.png)

![2-[(2E)-2-Penten-3-yl]pyridine](/img/structure/B1146140.png)

![4-[3,5-Bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(4+)](/img/structure/B1146147.png)